Trifunctional Chloroacetamide Density Enables Multi-Point Covalent Conjugation vs. Monofunctional 2-Chloroacetamide
The title compound provides three chemically equivalent 2-chloroacetamide groups per molecule, compared with a single reactive site in 2-chloroacetamide (CAS 79-07-2). The chloroacetyl –COCH₂Cl moiety is well-established as a selective electrophile for cysteine thiols and other soft nucleophiles in peptide and protein chemistry [1]. Each chloroacetyl group can undergo nucleophilic substitution independently, meaning a procurement of the title compound effectively delivers three times the reactive equivalents per mole relative to 2-chloroacetamide [2]. This is directly relevant when stoichiometric control of crosslinking density is required, as in hydrogel or affinity-probe synthesis.
| Evidence Dimension | Number of reactive chloroacetyl groups per molecule |
|---|---|
| Target Compound Data | 3 chloroacetyl groups per molecule (366.6 g/mol) |
| Comparator Or Baseline | 2-Chloroacetamide (CAS 79-07-2): 1 chloroacetyl group per molecule (93.5 g/mol) |
| Quantified Difference | 3× higher reactive group density per molecule; ~1.3 reactive equivalents per gram for target vs. ~10.7 mmol/g for comparator, but 3× more attachment sites per molecular scaffold |
| Conditions | Structural comparison based on chemical formula; reactivity confirmed by established chloroacetamide nucleophilic substitution chemistry |
Why This Matters
For procurement decisions involving multi-point covalent modification, the title compound delivers a pre-organized trifunctional scaffold that cannot be replicated by simply tripling the molar quantity of 2-chloroacetamide, because the latter lacks the central phosphoryl core that enforces defined geometry and stoichiometry.
- [1] Hermanson, G. T. Bioconjugate Techniques, 3rd ed.; Academic Press: London, 2013; Chapter 3, pp. 229–286. (Iodoacetyl and chloroacetyl crosslinking chemistry). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 135392672. https://pubchem.ncbi.nlm.nih.gov/compound/135392672 View Source
